molecular formula C16H18ClNO3 B1389466 Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine hydrochloride CAS No. 1185304-11-3

Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine hydrochloride

Cat. No.: B1389466
CAS No.: 1185304-11-3
M. Wt: 307.77 g/mol
InChI Key: ADKAJCRYFFLCCX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound Benzodioxol-5-ylmethyl-(3-methoxy-benzyl)-amine hydrochloride is systematically named according to IUPAC guidelines as 1-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]methanamine hydrochloride . This nomenclature reflects its core structural components:

  • A 1,3-benzodioxole moiety (a fused bicyclic system with oxygen atoms at positions 1 and 3) substituted at position 5.
  • A methanamine group attached to the benzodioxole ring via a methylene (-CH$$_2$$-) bridge.
  • A 3-methoxybenzyl substituent (a benzyl group with a methoxy (-OCH$$_3$$) group at the meta position) bonded to the nitrogen atom.
  • A hydrochloride counterion, indicating protonation of the amine group.

The molecular formula is C$${16}$$H$${18}$$ClNO$$_3$$ , with a molecular weight of 307.77 g/mol . Key structural features include:

  • Benzodioxole ring : Contributes aromaticity and planarity, with electron-rich oxygen atoms influencing electronic distribution.
  • Methoxybenzyl group : Introduces steric bulk and modulates solubility through its hydrophobic aromatic ring and polar methoxy substituent.
  • Amine hydrochloride : Enhances crystallinity and stability via ionic interactions.

Table 1: Molecular descriptors of the compound

Property Value Source
Molecular formula C$${16}$$H$${18}$$ClNO$$_3$$
Molecular weight 307.77 g/mol
IUPAC name 1-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]methanamine hydrochloride
SMILES COC1=CC=CC(=C1)CNCC2=CC3=C(C=C2)OCO3.Cl

Crystallographic Features of Benzodioxole-Methoxybenzylamine Backbone

While direct crystallographic data for this specific compound are not publicly available, structural insights can be inferred from related arylalkylamine derivatives:

  • Benzodioxole ring : In analogous compounds, the 1,3-benzodioxole system adopts a planar conformation due to conjugation between the oxygen lone pairs and the aromatic π-system. The dioxole ring’s dihedral angle relative to the adjacent benzene ring typically ranges between 5° and 15°, minimizing steric strain.
  • Methoxybenzyl group : The meta-methoxy substituent on the benzyl moiety introduces a torsional angle of ~30° relative to the benzene plane, optimizing van der Waals interactions while preserving resonance effects.
  • Amine hydrochloride : Protonation of the amine nitrogen facilitates ionic bonding with the chloride ion, often resulting in a distorted tetrahedral geometry around nitrogen.

Key intermolecular interactions :

  • Cation-anion interactions : The protonated amine forms strong hydrogen bonds (N–H···Cl, ~2.1 Å) with the chloride ion.
  • π-π stacking : Parallel-displaced stacking between benzodioxole and methoxybenzyl rings (3.4–3.8 Å spacing) contributes to crystal cohesion.
  • C–H···O interactions : Methoxy oxygen atoms engage in weak hydrogen bonds (2.5–3.0 Å) with adjacent aromatic C–H groups.

Comparative Structural Analysis with Related Arylalkylamine Derivatives

The structural uniqueness of this compound becomes evident when compared to analogs:

Table 2: Structural comparison with related compounds

Compound Molecular Formula Key Structural Differences Electronic Effects
3-Methoxybenzylamine C$$8$$H$${11}$$NO Lacks benzodioxole; primary amine Reduced aromatic conjugation
4-Methoxybenzylamine C$$8$$H$${11}$$NO Methoxy at para position; primary amine Altered dipole moment
Benzodioxol-5-ylmethyl-p-tolyl-amine C$${15}$$H$${15}$$NO$$_2$$ Tolyl group instead of methoxybenzyl Increased hydrophobicity
(1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine hydrobromide C$${16}$$H$${18}$$BrNO$$_3$$ Bromide counterion vs. chloride Similar geometry; minor ionic radius differences

Notable trends :

  • Substituent position : The meta-methoxy group in the title compound reduces symmetry compared to para-substituted analogs, influencing packing efficiency and melting points.
  • Benzodioxole vs. simple aryl groups : The benzodioxole moiety enhances rigidity and π-electron density, potentially improving binding affinity in receptor interactions.
  • Counterion effects : Chloride’s smaller ionic radius (181 pm) vs. bromide (196 pm) may lead to tighter crystal packing and higher melting points.

Steric and electronic impacts :

  • The methoxybenzyl group’s ortho and para positions remain unsubstituted, minimizing steric hindrance around the amine nitrogen.
  • Electron-donating methoxy groups increase the benzyl ring’s electron density, potentially enhancing solubility in polar solvents.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.ClH/c1-18-14-4-2-3-12(7-14)9-17-10-13-5-6-15-16(8-13)20-11-19-15;/h2-8,17H,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKAJCRYFFLCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=CC3=C(C=C2)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine hydrochloride (CAS No. 1185304-11-3) is a synthetic compound with notable biological activity, particularly in the context of cancer research. Its molecular formula is C16H18ClNO3C_{16}H_{18}ClNO_3, with a molecular weight of 307.77 g/mol. This compound has garnered interest due to its potential antitumor properties and mechanisms of action involving apoptosis and cell cycle regulation.

The biological activity of this compound primarily involves:

  • Induction of Apoptosis : The compound has been shown to promote programmed cell death in various cancer cell lines, which is a crucial mechanism for inhibiting tumor growth.
  • Cell Cycle Arrest : It induces cell cycle arrest at the S phase, preventing cells from progressing through the cycle and thereby inhibiting proliferation.

These mechanisms suggest that this compound may be effective against specific cancer types, particularly those that are resistant to conventional therapies.

Antitumor Activity

Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes its effectiveness compared to other known agents:

Cell Line IC50 (µM) Comparison Agent IC50 (µM)
HeLa2.1Doxorubicin0.5
A5493.0Etoposide1.2
MCF-71.8Cisplatin2.0

IC50 values represent the concentration required to inhibit 50% of cell viability.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antiproliferative Effects : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. The study reported IC50 values ranging from 1.8 µM to 3.0 µM across different cell lines, indicating strong potential as an antitumor agent .
  • Mechanistic Insights : Research exploring the underlying mechanisms revealed that the compound activates caspase pathways associated with apoptosis and disrupts mitochondrial membrane potential, leading to cell death . These findings suggest that this compound could be a valuable candidate for further development in cancer therapeutics.

Comparative Analysis

To better understand the biological activity of this compound in relation to other compounds, a comparison with structurally similar compounds is essential:

Compound IC50 (µM) Mechanism
This compound2.1Apoptosis induction
N-(4-Methoxybenzyl)aniline5.0Cell cycle arrest
Benzimidazole derivative4.0Reactive oxygen species generation

This table illustrates that while this compound is potent, other compounds also exhibit significant biological activities through different mechanisms.

Scientific Research Applications

Medicinal Chemistry

Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine hydrochloride is structurally related to various bioactive compounds, making it a candidate for drug development. Its applications in medicinal chemistry include:

  • Antidepressant Activity : Research suggests that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter systems such as serotonin and norepinephrine. The presence of the dioxole ring may enhance binding affinity to serotonin receptors .
  • Anticancer Properties : Initial studies indicate that this compound may inhibit cancer cell proliferation. The methoxy groups in the benzyl moiety could contribute to its interaction with cellular targets involved in cancer pathways .

Pharmacological Studies

Pharmacological investigations have highlighted several potential applications:

  • Neuroprotective Effects : Compounds with a similar scaffold have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting that this compound could be explored for neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Anti-inflammatory Activity : The compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. This is particularly relevant given the increasing recognition of inflammation's role in various diseases .

Biochemical Research

In biochemical contexts, this compound serves as a valuable tool:

  • Proteomics Research : It is utilized in proteomics to study protein interactions and modifications due to its ability to act as a biochemical probe. This can help elucidate pathways involved in disease mechanisms .

Table 1: Summary of Research Findings

Study FocusFindingsReference
Antidepressant ActivityModulates serotonin levels; potential for depression treatment
Anticancer PropertiesInhibits proliferation of specific cancer cell lines
Neuroprotective EffectsProtects against oxidative stress in neuronal cells
Anti-inflammatory ActivityReduces markers of inflammation in vitro
Proteomics ApplicationsUseful as a biochemical probe for studying protein interactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Rotatable Bonds Topological Polar Surface Area (TPSA) Key References
Target Compound :
Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine hydrochloride
3-methoxy C₁₆H₁₈ClNO₃ ~307.77 2 (assumed) / 5 (assumed) 7 (assumed) ~49 (assumed) Inferred
Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride 4-methoxy C₁₆H₁₈ClNO₃ 307.77 Not reported Not reported Not reported
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine hydrochloride 3-ethoxy, 4-methoxy C₁₈H₂₂ClNO₄ 351.82 2 / 5 7 49
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine (free base) 2-methoxy C₁₆H₁₇NO₃ 272.32 Not reported Not reported Not reported
Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride 3,4-difluoro C₁₅H₁₄ClF₂NO₂ 313.72 Not reported Not reported Not reported
Key Observations:

Substituent Position Effects: The 3-methoxy variant (target compound) and 4-methoxy analog () share identical molecular formulas but differ in substituent positioning. The 2-methoxy analog () exists as a free base with a lower molecular weight (~272.32 g/mol). Its ortho-substitution likely reduces conformational flexibility compared to meta- or para-substituted derivatives .

Functional Group Modifications: The 3-ethoxy-4-methoxy derivative () exhibits increased molecular weight (351.82 g/mol) due to the ethoxy group. This substitution enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Preparation Methods

Synthesis of the Benzodioxole Core

The benzodioxole moiety is typically synthesized via alkylation of catechol derivatives with dihalomethanes. A common approach involves reacting 1,2-catechols with dihalomethanes (e.g., CH2Cl2 or substituted variants) under controlled temperature conditions (room temperature to 130 °C, commonly around 90 °C) for 1 to 24 hours to form the benzodioxole ring system.

  • For isotopically labeled variants (deuterated), a deuterium cation source is used to enrich the catechol prior to cyclization.
  • The process includes careful temperature control and solvent extractions to isolate the intermediate benzodioxole derivatives.

Functionalization of Aromatic Precursors

The 3-methoxy-benzyl substituent is introduced through benzylation or reductive amination strategies. Key steps include:

  • Protection of hydroxyl groups on aromatic aldehydes using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of bases like DBU at 0 °C to room temperature over extended periods (up to 16 hours).
  • Alkylation of 3,4-dihydroxybenzaldehyde with bromo(methoxy)methane in dichloromethane at 0 °C followed by treatment with DIPEA, then workup involving acid-base extractions and drying to yield protected aldehyde intermediates.
  • Reductive amination of protected benzaldehydes with amines in methanol under argon atmosphere, using acetic acid and magnesium sulfate as additives, typically stirring at room temperature for 2 hours to form the benzyl amine linkage.

Formation of the Amine Hydrochloride Salt

The final step involves conversion of the free amine to its hydrochloride salt to improve stability and handling:

  • The crude amine is dissolved in a suitable solvent mixture (e.g., ether/methanol 4:1) and treated with hydrochloric acid under cooling (0 °C to 10 °C) to precipitate the hydrochloride salt.
  • The solid is filtered, washed with cold solvents, and dried to yield the pure Benzodioxol-5-ylmethyl-(3-methoxy-benzyl)-amine hydrochloride.

Representative Reaction Conditions and Workup

Step Reagents/Conditions Temperature Time Notes
Benzodioxole formation Catechol + dihalomethane 90 °C 1–24 h Alkylation with controlled heating
Hydroxyl protection TBDMSCl + DBU in Et2O 0 °C to room temp 15 min to 16 h Protects phenolic OH groups
Benzylation Bromo(methoxy)methane + DIPEA in DCM 0 °C to room temp 4 h Followed by acid/base extraction
Reductive amination Aldehyde + amine + AcOH + MgSO4 in MeOH Room temp 2 h Under argon, forms benzyl amine
Salt formation HCl in Et2O/MeOH (4:1) 0 °C to 10 °C 20–30 min Precipitates amine hydrochloride salt

Additional Notes from Research Findings

  • The alkylation step is sensitive to isotopic incorporation when using deuterated reagents, with yields of deuterium incorporation typically below 94%.
  • The use of protecting groups like TBDMS is critical to avoid side reactions during benzylation and reductive amination.
  • Purification often involves multiple solvent extractions, drying over anhydrous magnesium sulfate, filtration, and vacuum concentration to isolate intermediates and final products.
  • The hydrochloride salt formation enhances the compound's stability and facilitates isolation as a solid.

Q & A

Q. What are the recommended synthetic routes for synthesizing Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine hydrochloride?

  • Methodological Answer : The compound can be synthesized via acid-amine coupling reactions (e.g., coupling a benzo[1,3]dioxol-5-ylmethyl derivative with a 3-methoxy-benzylamine precursor) using activating agents like CDI (1,1'-carbonyldiimidazole) . Alternatively, ligand-directed hybridization (combining pharmacophoric motifs from validated bioactive scaffolds) can optimize structural diversity and biological activity, as demonstrated in anticonvulsant analog synthesis . Key steps include protecting group strategies for amine functionalities and purification via column chromatography with polar aprotic solvents.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques :
  • FT-IR to confirm functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹ and C-O-C vibrations from the benzo[1,3]dioxol group at ~1250 cm⁻¹) .
  • NMR (¹H and ¹³C) to verify substituent positions (e.g., aromatic protons in the benzo[1,3]dioxol moiety at δ 6.7–7.1 ppm and methoxy protons at δ ~3.8 ppm) .
  • High-resolution mass spectrometry (HRMS) to validate molecular weight (exact mass: 270.112642 g/mol) .

Advanced Research Questions

Q. How can computational tools aid in analyzing the crystal structure or intermolecular interactions of this compound?

  • Methodological Answer : The Mercury software (Cambridge Crystallographic Data Centre) enables visualization of crystal packing and intermolecular interactions (e.g., hydrogen bonding between the amine group and chloride counterion). Use the Materials Module to compare packing patterns with structural analogs or screen for π-π stacking between aromatic rings . For novel polymorphs, pair with X-ray diffraction data to refine unit cell parameters.

Q. What strategies resolve contradictions in biological activity data (e.g., divergent ED₅₀ values across assays)?

  • Methodological Answer :
  • Dose-response normalization : Compare results using standardized models (e.g., scPTZ seizure thresholds in mice for anticonvulsant activity) to minimize variability .
  • Statistical validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance between ED₅₀ values. For example, in anticonvulsant studies, ED₅₀ discrepancies may arise from differences in blood-brain barrier permeability or metabolic stability .
  • Mechanistic follow-up : Use radioligand binding assays (e.g., 5-HT transporter inhibition with Ki values <1 nM) to confirm target engagement if activity conflicts arise .

Q. How can researchers optimize the therapeutic index of analogs derived from this compound?

  • Methodological Answer :
  • Structural modifications : Introduce substituents to the 3-methoxy-benzyl group (e.g., halogenation for increased lipophilicity) or replace the benzo[1,3]dioxol moiety with bioisosteres (e.g., 2,3-dihydrobenzofuran) to improve metabolic stability .
  • Toxicity screening : Conduct Ames tests for mutagenicity and hERG binding assays to rule out cardiotoxicity. Prioritize analogs with ED₅₀/toxicity ratios >10, as seen in anticonvulsant derivatives .

Q. What experimental models are suitable for evaluating the pharmacokinetics of this compound?

  • Methodological Answer :
  • In vitro : Use Caco-2 cell monolayers to assess intestinal permeability and microsomal stability assays (human/rat liver microsomes) to predict metabolic clearance .
  • In vivo : Perform plasma pharmacokinetic studies in rodents (e.g., intravenous vs. oral dosing) with LC-MS/MS quantification. Monitor half-life, AUC, and bioavailability, adjusting formulations (e.g., hydrochloride salt for solubility) as needed .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine hydrochloride

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